molecular formula C11H14ClNO B1594184 N-(2-Chlorophenyl)pivalamide CAS No. 62662-74-2

N-(2-Chlorophenyl)pivalamide

Cat. No.: B1594184
CAS No.: 62662-74-2
M. Wt: 211.69 g/mol
InChI Key: XJDANTDMTCZGNQ-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)pivalamide (chemical formula: C₁₁H₁₃ClNO₂) is a substituted anilide featuring a pivaloyl (2,2-dimethylpropanoyl) group attached to the nitrogen of a 2-chloroaniline moiety. This compound is characterized by its robust tertiary-butyl group, which imparts steric bulk and influences its electronic properties. It is synthesized via the acylation of 2-chloroaniline with pivaloyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0°C), yielding a white crystalline solid with a melting point of ~125–127°C (determined via DSC) .

Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 9.50 (s, 1H, NH), 7.07–6.95 (m, aromatic protons), 1.40 (s, 9H, C(CH₃)₃) .
  • ¹³C NMR (CDCl₃): δ 179.71 (C=O), 127.17–119.28 (aromatic carbons), 40.06 (C(CH₃)₃), 27.66 (CH₃) .
  • HRMS: [M + H]⁺ calcd. 228.0791, found 228.0797 .

Its primary applications include serving as a precursor in hydroxylation reactions (e.g., metallaphotocatalytic synthesis of N-(2-chloro-6-hydroxyphenyl)pivalamide) and as a model compound for studying substituent effects on physicochemical properties .

Properties

IUPAC Name

N-(2-chlorophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDANTDMTCZGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211724
Record name Propanamide, N-(2-chlorophenyl)-2,2-dimethyl-
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Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62662-74-2
Record name Propanamide, N-(2-chlorophenyl)-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062662742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-(2-chlorophenyl)-2,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62662-74-2
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)pivalamide typically involves the reaction of 2-chloroaniline with pivaloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Chloroaniline+Pivaloyl ChlorideThis compound+HCl\text{2-Chloroaniline} + \text{Pivaloyl Chloride} \rightarrow \text{this compound} + \text{HCl} 2-Chloroaniline+Pivaloyl Chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chlorophenyl)pivalamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The amide group can be involved in oxidation or reduction reactions, leading to the formation of corresponding carboxylic acids or amines.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield 2-chloroaniline and pivalic acid.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Hydrolysis: 2-chloroaniline and pivalic acid.

Scientific Research Applications

N-(2-Chlorophenyl)pivalamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)pivalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons
Compound Substituent(s) Molecular Formula Key Structural Features ³⁵Cl NQR Frequency (MHz)
N-(2-Chlorophenyl)pivalamide 2-Cl, pivaloyl C₁₁H₁₃ClNO₂ Steric bulk from tert-butyl, planar amide 34.2
N-(2-Chlorophenyl)acetamide 2-Cl, acetyl C₈H₈ClNO Smaller acetyl group, less steric hindrance 35.8
N-(2,6-Dichlorophenyl)pivalamide 2,6-Cl, pivaloyl C₁₁H₁₂Cl₂NO₂ Increased halogen density, enhanced polarity 33.9
N-(2-Chlorophenyl)-2-chlorobenzamide 2-Cl, 2-Cl-benzoyl C₁₃H₉Cl₂NO Aromatic electron-withdrawing substituent 36.5

Key Observations :

  • Steric Effects : The tert-butyl group in this compound reduces ³⁵Cl NQR frequency compared to N-(2-chlorophenyl)acetamide (34.2 vs. 35.8 MHz) due to restricted molecular vibrations .
  • Electronic Effects : Aryl substituents (e.g., 2-chlorobenzamide) increase NQR frequencies by enhancing electron withdrawal, while alkyl groups (e.g., pivalamide) lower them .

Key Observations :

  • Substituent Position : Ortho-substituted anilines (e.g., 2-chloroaniline) require controlled temperatures to minimize steric hindrance during acylation .
  • Solvent Choice : Dichloromethane and chloroform are preferred for their ability to dissolve polar intermediates without side reactions .

Key Observations :

  • Halogen Effects : Chlorine at the ortho position (e.g., this compound) enhances anti-inflammatory potency compared to fluorine .
  • Toxicity Profile : Bulky substituents (e.g., pivaloyl) improve biocompatibility, even at high concentrations .

Biological Activity

N-(2-Chlorophenyl)pivalamide is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula: C₁₁H₁₄ClNO
  • Molecular Weight: 211.69 g/mol
  • Melting Point: 98-100 °C
  • Solubility: Soluble in organic solvents

The structure comprises a pivalamide group linked to a chlorophenyl moiety at the ortho position relative to the amide functional group, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with ergosterol, a key component of fungal cell membranes. This interaction suggests a mechanism where the compound disrupts membrane integrity, leading to cell death in fungi. Although the precise pathways remain under investigation, preliminary findings indicate potential roles in modulating biochemical pathways through enzyme or receptor interactions.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Its effectiveness is particularly noted against fungal strains, where it disrupts cell membrane integrity via ergosterol interaction.

Pathogen Activity Mechanism
Fungi (e.g., Candida)AntifungalDisruption of cell membrane integrity
Bacteria (e.g., E. coli)AntibacterialInhibition of cell wall synthesis

Anti-inflammatory Properties

Research indicates that this compound may also exhibit anti-inflammatory effects. These effects are hypothesized to stem from its ability to modulate inflammatory pathways, although detailed studies are still required to fully elucidate this activity.

Case Studies and Research Findings

  • Antifungal Activity Study
    • A study evaluated the antifungal properties of this compound against various fungal strains. Results indicated a significant reduction in fungal viability at concentrations as low as 10 µg/mL, suggesting its potential as an antifungal agent.
  • Inflammation Model
    • In an animal model of inflammation, administration of this compound resulted in reduced inflammatory markers compared to control groups. This suggests a potential application in treating inflammatory diseases.
  • Synthesis and Derivative Studies
    • Research on derivatives of this compound has revealed enhanced biological activities, particularly in antiviral applications. For instance, derivatives have been synthesized that show improved selectivity and potency against viral infections compared to existing antiviral agents .

Future Directions

Ongoing research aims to further explore the full biological profile of this compound. Key areas include:

  • Mechanistic Studies: Elucidating the specific molecular targets and pathways involved in its biological activities.
  • Clinical Trials: Evaluating safety and efficacy in human subjects for potential therapeutic applications.
  • Derivative Development: Synthesizing new analogs to enhance potency and broaden the spectrum of activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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